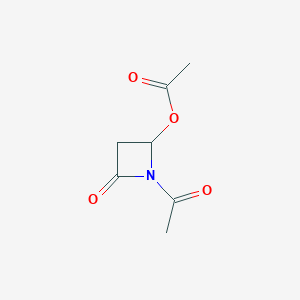
2-Methyl-prop-1-enyl-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-prop-1-enyl-benzothiazole, also known as Musk T, is a synthetic fragrance compound commonly used in the perfume industry. It is a pale yellow liquid with a strong, musky odor. Despite its widespread use, there is limited information available on its synthesis, mechanism of action, and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Methyl-prop-1-enyl-benzothiazole is not well understood. However, it is believed to interact with olfactory receptors in the nose, resulting in the perception of a musky odor.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Methyl-prop-1-enyl-benzothiazole. However, studies have shown that exposure to synthetic musk compounds, including 2-Methyl-prop-1-enyl-benzothiazole, may have endocrine-disrupting effects. Additionally, some studies have suggested that exposure to synthetic musk compounds may be associated with adverse reproductive and developmental effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-prop-1-enyl-benzothiazole has several advantages and limitations for use in lab experiments. Its strong musky odor makes it a useful reference compound for investigating the environmental impact of synthetic musk compounds. However, its limited availability and potential health effects may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to 2-Methyl-prop-1-enyl-benzothiazole. Further studies are needed to understand its mechanism of action and potential health effects. Additionally, research is needed to develop alternative fragrances that are less harmful to human health and the environment. Finally, studies investigating the environmental impact of synthetic musk compounds, including 2-Methyl-prop-1-enyl-benzothiazole, are needed to better understand their potential impact on ecosystems.
Synthesemethoden
The synthesis of 2-Methyl-prop-1-enyl-benzothiazole involves the reaction of 2-methyl-3-buten-2-ol with 2-mercaptobenzothiazole in the presence of an acid catalyst. This reaction results in the formation of 2-Methyl-prop-1-enyl-benzothiazole, which can be purified through distillation or chromatography.
Wissenschaftliche Forschungsanwendungen
2-Methyl-prop-1-enyl-benzothiazole has been the subject of several scientific studies due to its widespread use in the fragrance industry. It has been used as a reference compound in studies investigating the environmental impact of synthetic musk compounds. Additionally, it has been used in studies investigating the toxicity and potential health effects of fragrance compounds.
Eigenschaften
CAS-Nummer |
1628-61-1 |
|---|---|
Produktname |
2-Methyl-prop-1-enyl-benzothiazole |
Molekularformel |
C11H11NS |
Molekulargewicht |
189.28 g/mol |
IUPAC-Name |
2-(2-methylprop-1-enyl)-1,3-benzothiazole |
InChI |
InChI=1S/C11H11NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-7H,1-2H3 |
InChI-Schlüssel |
VSTRENQRHHEUJJ-UHFFFAOYSA-N |
SMILES |
CC(=CC1=NC2=CC=CC=C2S1)C |
Kanonische SMILES |
CC(=CC1=NC2=CC=CC=C2S1)C |
Synonyme |
Benzothiazole, 2-(2-methyl-1-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















